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Compound of Interest

Compound Name: Potassium D-tartrate monobasic

Cat. No.: B1630022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of potassium D-
tartrate monobasic, also known as potassium hydrogen D-tartrate or cream of tartar. This

compound is of significant interest in various fields, including pharmaceuticals, food science,

and analytical chemistry, owing to its chiral nature and piezoelectric properties. This document

summarizes its crystallographic data and outlines the experimental protocols for its structural

determination.

Crystallographic Data
The crystallographic data for potassium hydrogen L(+)-tartrate, the enantiomer of potassium

hydrogen D(-)-tartrate, is presented below. As enantiomers, their crystal lattices are mirror

images, and thus, the unit cell parameters are identical. The crystal system and space group

are also expected to be enantiomorphically related, which in this case is the same space

group. The data is sourced from the work of Akkurt, M., Hökelek, T., & Soylu, H. (1987).

Table 1: Crystal Data and Structure Refinement for Potassium Hydrogen L(+)-Tartrate
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Parameter Value

Empirical Formula C₄H₅KO₆

Formula Weight 188.18 g/mol

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions

a 7.607(1) Å

b 7.779(1) Å

c 10.639(1) Å

α, β, γ 90°

Volume 629.6 Å³

Z (molecules per unit cell) 4

Calculated Density 1.98 g/cm³

Experimental Protocols
The determination of the crystal structure of potassium D-tartrate monobasic involves two

primary stages: the growth of high-quality single crystals and the analysis of these crystals

using single-crystal X-ray diffraction.

Single Crystal Growth: Slow Evaporation Method
High-quality single crystals of potassium D-tartrate monobasic can be grown from an

aqueous solution using the slow evaporation technique.

Preparation of a Saturated Solution: A saturated solution is prepared by dissolving

potassium D-tartrate monobasic powder in deionized water at a slightly elevated

temperature (e.g., 40-50 °C) with continuous stirring until no more solute dissolves.
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Filtration: The warm, saturated solution is filtered through a fine-pore filter paper or a syringe

filter to remove any undissolved particles or impurities that could act as unwanted nucleation

sites.

Crystallization: The filtered solution is transferred to a clean crystallizing dish or beaker. The

container is then covered with a perforated film (e.g., Parafilm with small pinholes) to allow

for slow evaporation of the solvent.

Incubation: The container is placed in a vibration-free and temperature-controlled

environment. Over a period of several days to weeks, as the solvent slowly evaporates, the

solution becomes supersaturated, leading to the formation of well-defined single crystals.

Harvesting: Once the crystals have reached a suitable size (typically 0.1-0.3 mm in each

dimension), they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the general steps for determining the crystal structure using a

single-crystal X-ray diffractometer.

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head using a cryoloop and a small amount of cryoprotectant oil.

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable

low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data is

collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα radiation, λ =

0.71073 Å). A series of diffraction images are recorded at different crystal orientations.

Data Processing: The collected diffraction images are processed to determine the unit cell

parameters, crystal system, and space group. The intensities of the diffraction spots are

integrated and corrected for various experimental factors.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic arrangement. This model is then

refined against the experimental diffraction data to improve the accuracy of the atomic

positions, and thermal parameters.
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Experimental Workflow
The logical workflow from sample preparation to the final validation of the crystal structure is

illustrated in the diagram below.
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Figure 1: Workflow for the determination of the crystal structure of potassium D-tartrate
monobasic.

To cite this document: BenchChem. [Crystal Structure of Potassium D-Tartrate Monobasic: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630022#crystal-structure-of-potassium-d-tartrate-
monobasic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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